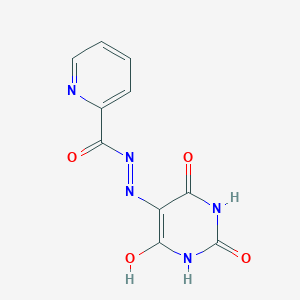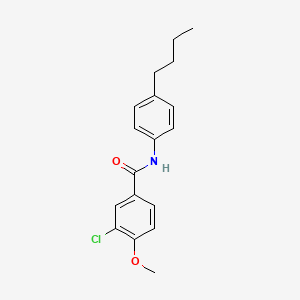
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)-2-pyridinecarbohydrazide, commonly known as TPZ, is a small molecule that has shown promising results in scientific research. TPZ belongs to the class of nitroaromatic compounds that have been extensively studied for their potential therapeutic applications. TPZ has been found to possess anti-tumor and anti-inflammatory properties, making it an attractive candidate for further research.
作用机制
TPZ exerts its anti-tumor effects by inducing oxidative stress in hypoxic tumor cells. Under hypoxic conditions, TPZ is reduced to a highly reactive intermediate that reacts with oxygen to form ROS. ROS cause damage to cellular components, leading to tumor cell death. TPZ has also been found to inhibit the activity of certain enzymes that are important for tumor cell survival.
Biochemical and Physiological Effects:
TPZ has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. TPZ has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. TPZ has been found to improve blood flow to hypoxic tissues, leading to improved tissue oxygenation.
实验室实验的优点和局限性
TPZ has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. TPZ has been extensively studied for its anti-tumor properties, making it a well-characterized compound. However, TPZ has some limitations for use in lab experiments. It is a reactive compound that requires careful handling. TPZ is also sensitive to light and air, which can lead to degradation.
未来方向
There are several future directions for research on TPZ. One area of interest is the development of TPZ-based therapies for cancer. TPZ has shown promising results in preclinical studies, and further research is needed to determine its efficacy in humans. Another area of interest is the development of TPZ-based therapies for inflammatory diseases. TPZ has been found to reduce inflammation in preclinical studies, and further research is needed to determine its potential therapeutic applications. Finally, there is a need for further research on the mechanism of action of TPZ. The exact mechanism by which TPZ induces tumor cell death is not fully understood, and further research is needed to elucidate this process.
合成方法
TPZ can be synthesized by reacting 2-pyridinecarbohydrazide with 2,4,6-trioxotetrahydro-5(2H)-pyrimidine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of TPZ can be improved by optimizing the reaction conditions.
科学研究应用
TPZ has been extensively studied for its anti-tumor properties. It has been found to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy. TPZ is activated under hypoxic conditions, leading to the formation of reactive oxygen species (ROS) that induce tumor cell death. TPZ has also been found to sensitize tumor cells to radiation therapy, leading to improved outcomes.
属性
IUPAC Name |
N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c16-7(5-3-1-2-4-11-5)15-14-6-8(17)12-10(19)13-9(6)18/h1-4H,(H3,12,13,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMYAIXODYSSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N=NC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-(3-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5012557.png)
![2-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5012564.png)
![5-{2-[(2-chlorobenzyl)oxy]benzylidene}-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012572.png)
![1-(3-phenylbutyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012574.png)
![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![4-chloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5012599.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)
![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012640.png)